molecular formula C13H18F3N3 B13988453 4-(3,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline

4-(3,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline

Cat. No.: B13988453
M. Wt: 273.30 g/mol
InChI Key: HGULQDJUYRIAEM-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of a trifluoromethyl group and a dimethylpiperazinyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 3,4-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

4-(3,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-(3,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

    4-(3,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)benzene: Similar structure but lacks the aniline group.

    4-(3,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)phenol: Contains a hydroxyl group instead of an aniline group.

    4-(3,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)pyridine: Contains a pyridine ring instead of an aniline ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18F3N3

Molecular Weight

273.30 g/mol

IUPAC Name

4-(3,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C13H18F3N3/c1-9-8-19(6-5-18(9)2)12-4-3-10(17)7-11(12)13(14,15)16/h3-4,7,9H,5-6,8,17H2,1-2H3

InChI Key

HGULQDJUYRIAEM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C)C2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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